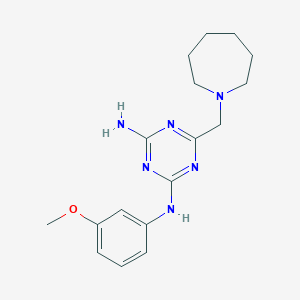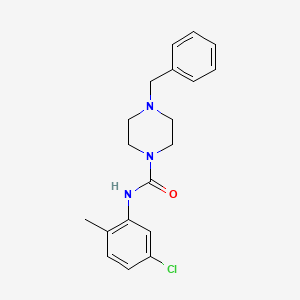
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as AMT-130, is a small molecule therapeutic agent that is currently under investigation for the treatment of Huntington's disease. Huntington's disease is a neurodegenerative disorder that is caused by a mutation in the huntingtin gene, which leads to the accumulation of toxic proteins in the brain. There is currently no cure for Huntington's disease, and the available treatments only provide symptomatic relief. AMT-130 is a promising new therapy that has the potential to slow down or even stop the progression of the disease.
作用机制
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine uses a mechanism of action called RNA interference (RNAi), which is a natural process that cells use to regulate gene expression. RNAi involves the use of small RNA molecules, called siRNAs, to target and degrade specific mRNA molecules. 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is designed to target the mutant huntingtin mRNA, which leads to the degradation of the mRNA and the subsequent reduction in the levels of the toxic protein.
Biochemical and Physiological Effects
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been shown to effectively reduce the levels of mutant huntingtin protein in the brain, which is the primary biochemical effect of the drug. This reduction in protein levels has been associated with improvements in motor function and cognitive performance in animal models of the disease. Physiologically, 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been shown to be well-tolerated and safe in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is its specificity for the mutant huntingtin mRNA, which allows for targeted and selective degradation of the toxic protein. This specificity reduces the risk of off-target effects and improves the safety profile of the drug. However, one of the main limitations of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is its delivery to the brain, which requires the use of specialized techniques such as intracranial injection or the use of viral vectors.
未来方向
There are several future directions for the development of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine as a therapeutic agent for Huntington's disease. One potential direction is the optimization of the delivery method to improve the efficiency and safety of the drug. Another direction is the investigation of the long-term effects of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine on disease progression and patient outcomes. Additionally, the potential use of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine for the treatment of other neurodegenerative diseases that involve the accumulation of toxic proteins is an exciting area of research.
合成方法
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is synthesized using a multi-step process that involves the coupling of a triazine ring with an amine group. The final product is a white powder that is soluble in organic solvents. The synthesis of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex process that requires a high degree of expertise and specialized equipment.
科学研究应用
6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of Huntington's disease, including cell culture and animal models. These studies have shown that 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can effectively reduce the levels of mutant huntingtin protein in the brain, which is the underlying cause of the disease. 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine works by using a small RNA molecule to selectively target and degrade the mutant huntingtin mRNA, which prevents the production of the toxic protein.
属性
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-24-14-8-6-7-13(11-14)19-17-21-15(20-16(18)22-17)12-23-9-4-2-3-5-10-23/h6-8,11H,2-5,9-10,12H2,1H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUFNZJZFNFITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5311971.png)
![3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5311978.png)
![4-(2-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5311981.png)
![3-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5312001.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)
![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)